Bienvenue dans la boutique en ligne BenchChem!

Fentiazac

gastrointestinal tolerability NSAID safety rheumatoid arthritis

Fentiazac (CAS 18046-21-4) is a thiazole-based NSAID that outperforms conventional alternatives in three critical research dimensions: (1) superior gastrointestinal tolerability versus indomethacin and oxyphenbutazone, enabling chronic inflammation studies without gastric toxicity confounds; (2) significantly faster antipyretic onset than benzydamine in pediatric models (3 vs. 4 days, p<0.01); and (3) anti-inflammatory efficacy comparable to indomethacin without the hypertensive side effect, preserving hemodynamic stability in arthritis models. For osteoarthritis, chronic inflammation, and pediatric fever research where data reproducibility is paramount, Fentiazac delivers differentiated pharmacology that generic NSAIDs cannot match. Order high-purity Fentiazac today.

Molecular Formula C17H12ClNO2S
Molecular Weight 329.8 g/mol
CAS No. 18046-21-4
Cat. No. B092943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFentiazac
CAS18046-21-4
Synonyms2-phenyl-4-(p-chlorophenyl)thiazol-5-ylacetic acid
4-(p-chlorophenyl)-2-phenyl-5-thiazoleacetic acid
Br 700
CH 800
Donorest
fentiazac
Norvedan
Molecular FormulaC17H12ClNO2S
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)
InChIKeyJIEKMACRVQTPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.09e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Fentiazac 18046-21-4: A Thiazole-Based NSAID for Inflammation and Pain Research Applications


Fentiazac (CAS 18046-21-4), chemically 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid, is a thiazole-based non-steroidal anti-inflammatory drug (NSAID) classified as an alkanoic acid derivative [1]. It exhibits a tripartite pharmacological profile comprising anti-inflammatory, analgesic, and antipyretic activities, alongside documented platelet anti-aggregation effects [1]. Unlike many conventional NSAIDs that derive from arylacetic or arylpropionic acid scaffolds, fentiazac incorporates a central thiazole heterocycle, conferring distinct physicochemical and receptor-interaction properties [2].

Why Fentiazac 18046-21-4 Cannot Be Interchanged with Other NSAIDs Without Evidence-Based Justification


Although fentiazac shares the broad NSAID classification with agents such as indomethacin, diclofenac, phenylbutazone, and paracetamol, critical pharmacological divergences preclude simple substitution. Published clinical comparisons reveal that fentiazac demonstrates a superior gastrointestinal tolerability profile relative to indomethacin and oxyphenbutazone at comparable anti-inflammatory doses [1], achieves more rapid antipyretic action in pediatric populations compared with benzydamine [2], and exhibits differential ulcerogenic-to-anti-inflammatory ratios in preclinical models compared with aspirin, fenbufen, naproxen, and phenylbutazone [3]. These evidence-based distinctions, detailed quantitatively in the following section, establish that fentiazac occupies a unique position within the NSAID pharmacopeia that generic substitution without supporting data may compromise experimental reproducibility or therapeutic outcomes.

Fentiazac 18046-21-4: Comparative Quantitative Evidence for Scientific Selection and Procurement


Superior Gastrointestinal Tolerability of Fentiazac Versus Indomethacin and Oxyphenbutazone

In a double-blind trial of 40 rheumatoid arthritis patients, fentiazac (300 mg/day) demonstrated comparable efficacy to indomethacin (75 mg/day) over three weeks, but with a lower incidence of gastrointestinal adverse events reported [1]. Separately, a 96-patient acute tendinitis/bursitis trial found fentiazac (400 mg/day) caused fewer gastrointestinal side effects than oxyphenbutazone (400 mg/day) despite equivalent anti-inflammatory and analgesic efficacy [2].

gastrointestinal tolerability NSAID safety rheumatoid arthritis tendinitis clinical comparison

Rapid Antipyretic Action in Pediatric Populations Versus Benzydamine

In a parallel double-blind pediatric trial (n=50), fentiazac suspension normalized body temperature by day 3 of treatment, whereas benzydamine drops required until day 4 to achieve equivalent temperature normalization [1]. This 24-hour advantage was statistically significant (p < 0.01).

pediatric antipyresis fever reduction inflammatory disease clinical comparison

Differential Ulcerogenic Index Relative to Multiple Reference NSAIDs

Preclinical investigations compared the anti-inflammatory efficacy (carrageenin-induced rat paw edema) and ulcerogenic potential (fasting rat gastric mucosa) of fentiazac against acetylsalicylic acid, fenbufen, naproxen, and phenylbutazone [1]. Fentiazac exhibited more potent anti-inflammatory activity than acetylsalicylic acid, fenbufen, and phenylbutazone, yet its ulcerogenic action on the gastrointestinal tract was lower than all reference drugs tested [1].

ulcerogenicity gastrointestinal safety preclinical pharmacology COX selectivity

Comparable Efficacy with Reduced Cardiovascular Perturbation in Osteoarthritis

In a 6-week double-blind osteoarthritis trial (n=20), both fentiazac (200 mg twice daily) and indomethacin (50 mg twice daily) produced marked pain improvement [1]. However, blood pressure was elevated in the indomethacin group, whereas no such cardiovascular perturbation was observed with fentiazac treatment [1].

osteoarthritis blood pressure cardiovascular safety NSAID comparison

Fentiazac 18046-21-4: Evidence-Based Application Scenarios for Research and Industrial Use


Chronic Inflammation Models Requiring Extended NSAID Dosing

Based on preclinical evidence demonstrating that fentiazac exhibits lower ulcerogenic activity than acetylsalicylic acid, fenbufen, naproxen, and phenylbutazone while maintaining potent anti-inflammatory efficacy [1], fentiazac is particularly suited for chronic inflammation studies where cumulative gastric toxicity would otherwise confound long-term experimental outcomes or necessitate premature study termination.

Pediatric Fever and Inflammation Studies

For research protocols involving febrile pediatric models, fentiazac offers a quantifiable advantage in antipyretic onset. Evidence from a controlled pediatric trial demonstrates that fentiazac suspension normalizes body temperature one full day faster than benzydamine drops (3 days vs. 4 days; p < 0.01) [2], enabling accelerated experimental timelines in studies of pediatric inflammatory pathophysiology.

Cardiovascular-Sensitive Inflammatory Disease Models

In osteoarthritis or arthritis models where hemodynamic stability is a critical experimental parameter, fentiazac provides anti-inflammatory efficacy comparable to indomethacin without the blood pressure elevation observed with indomethacin treatment [3]. This differential cardiovascular profile makes fentiazac a preferable NSAID for studies where blood pressure changes would act as confounding variables.

Gastrointestinal Tolerability-Focused Comparative Pharmacology

Fentiazac serves as an appropriate reference compound in studies evaluating the gastrointestinal safety profiles of novel NSAID candidates. Its documented favorable gastrointestinal tolerability relative to oxyphenbutazone and indomethacin [4][5] provides a benchmark for assessing whether novel compounds achieve superior or inferior gastric safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fentiazac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.